Pargeverine

Description

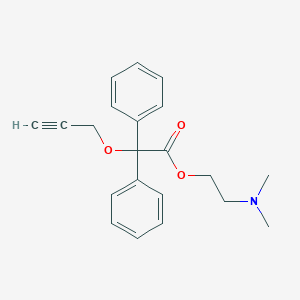

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3/h1,5-14H,15-17H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPHCSSJLHAKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048386 | |

| Record name | Pargeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13479-13-5 | |

| Record name | 2-(Dimethylamino)ethyl α-phenyl-α-(2-propyn-1-yloxy)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13479-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pargeverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pargeverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pargeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARGEVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC61HM8FX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pargeverine's Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pargeverine, also known as Propinox, is a potent antispasmodic agent widely utilized in the management of smooth muscle spasms, particularly within the gastrointestinal and genitourinary tracts.[1] Its therapeutic efficacy stems from a dual mechanism of action, combining anticholinergic and direct musculotropic effects.[1][2] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's effects on smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Core Mechanism of Action: A Dual Approach

This compound exerts its spasmolytic effects through two primary, synergistic pathways:

-

Anticholinergic Activity (Neurotropic Effect): this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) on the surface of smooth muscle cells.[2] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, this compound inhibits the signaling cascades that lead to smooth muscle contraction.[1] This action is particularly effective in mitigating spasms induced by cholinergic overactivity.

-

Direct Musculotropic Effect (Calcium Channel Blockade): Independent of its receptor antagonism, this compound directly relaxes smooth muscle by inhibiting the influx of extracellular calcium (Ca2+) through L-type voltage-gated calcium channels.[3][4] The influx of calcium is a critical step in the initiation of smooth muscle contraction. By blocking these channels, this compound reduces the intracellular availability of calcium required for the activation of contractile proteins.[2]

This dual mechanism allows for a comprehensive and potent spasmolytic effect, targeting both nerve-mediated and direct muscle-level contractile stimuli.

Quantitative Analysis of this compound's Activity

The following tables summarize the key quantitative parameters that define this compound's interaction with its molecular targets and its functional antispasmodic activity. The data are primarily derived from in vitro studies on relevant tissue preparations.

Table 1: Muscarinic Receptor Binding Affinity of this compound (Propinox) [1][2]

| Receptor Subtype | Tissue Source | Radioligand | This compound Ki (M) |

| M1 | Brain | [3H]-Pirenzepine | 1.0 x 10-4 |

| M2 | Heart | [3H]-QNB | 1.2 x 10-6 |

| M3 | Salivary Gland | [3H]-QNB | 1.5 x 10-6 |

| M2/M3 Mix | Guinea Pig Ileum | [3H]-QNB | 1.6 x 10-6 |

Ki (Inhibition Constant): Represents the concentration of this compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Calcium Channel Antagonist Binding Site Affinity of this compound (Propinox) [1][2]

| Binding Site | Tissue Source | Radioligand | This compound Ki (M) |

| Dihydropyridine | --- | [3H]-Nitrendipine | 4.9 x 10-5 |

| Phenylalkylamine | --- | [3H]-Verapamil | 5.0 x 10-6 |

| Benzothiazepine | --- | [3H]-Diltiazem | 5.2 x 10-6 |

Table 3: Functional Antispasmodic Activity of this compound (Propinox) [1][2][3]

| Tissue Preparation | Agonist | Parameter | This compound Value (M) |

| Isolated Human Gallbladder | Carbachol | ED50 | 1.25 x 10-7 |

| Isolated Guinea Pig Gallbladder | Carbachol | ED50 | 2.71 x 10-5 |

ED50 (Median Effective Dose): The concentration of this compound that produces 50% of its maximal inhibitory effect on agonist-induced contraction.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and the points of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on smooth muscle.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

-

Materials:

-

Tissue homogenates expressing specific muscarinic receptor subtypes (e.g., rat brain for M1, heart for M2, salivary gland for M3).

-

Radioligand (e.g., [3H]-Pirenzepine for M1, [3H]-Quinuclidinyl benzilate ([3H]-QNB) for M2/M3).

-

This compound hydrochloride.

-

Atropine (B194438) (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

96-well microplates.

-

-

Procedure:

-

Membrane Preparation: Homogenize the desired tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 100-200 µ g/well .

-

Competition Binding Assay:

-

To each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound (e.g., 10-10 to 10-3 M).

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Isolated Organ Bath for Functional Spasmolytic Activity

This protocol measures the functional effect of this compound on smooth muscle contraction in an isolated tissue preparation.

-

Materials:

-

Smooth muscle tissue (e.g., human gallbladder strips, guinea pig ileum).[2][5]

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).[6]

-

Carbogen gas (95% O2, 5% CO2).

-

Contractile agonist (e.g., Carbachol or high concentration KCl).

-

This compound hydrochloride.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

-

-

Procedure:

-

Tissue Preparation:

-

Mounting:

-

Suspend the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.[5]

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes.[5]

-

-

Contraction Induction:

-

Induce a stable, submaximal contraction using a contractile agonist (e.g., a single concentration of carbachol).

-

-

This compound Administration:

-

Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.

-

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.

-

Determine the ED50 value from the curve.

-

-

Conclusion

This compound's efficacy as a spasmolytic agent is firmly rooted in its dual mechanism of action, targeting both cholinergic neurotransmission and calcium influx in smooth muscle cells. The quantitative data presented in this guide provide a clear profile of its binding affinities and functional potency. The detailed experimental protocols offer a framework for the continued investigation and characterization of this compound and other novel spasmolytic compounds. This comprehensive understanding is crucial for researchers, scientists, and drug development professionals in the ongoing effort to refine and improve treatments for disorders characterized by smooth muscle hypercontractility.

References

- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 2. Antispasmodic action of propinox on the isolated human gallbladder: possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the isolated human and guinea pig gallbladder strip models in the assessment of antispasmodic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of propinox and pinaverium bromide on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Pargeverine Hydrochloride: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of pargeverine hydrochloride, an antispasmodic agent. The document details the synthetic pathways, analytical methodologies for characterization, and its mechanism of action, presenting data in a structured format for ease of reference and comparison.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that can be achieved through various pathways. A common approach involves the esterification of a key intermediate. The overall process requires careful control of reaction conditions to ensure high purity and yield of the final active pharmaceutical ingredient (API).

A prevalent synthetic route starts from benzilic acid. This involves an initial esterification, followed by an etherification reaction to introduce the propargyl group, and finally, a transesterification to yield the this compound base, which is then converted to its hydrochloride salt.

Experimental Protocol: Synthesis from Benzilic Acid

A representative synthesis can be described in the following conceptual steps:

-

Step 1: Esterification of Benzilic Acid: Benzilic acid is reacted with an alcohol (e.g., n-propyl alcohol) in the presence of an acid catalyst (e.g., sulfuric acid) or a reagent like thionyl chloride to form the corresponding ester. This reaction is typically carried out under reflux conditions.

-

Step 2: Etherification: The resulting ester undergoes an etherification reaction. This step introduces the propargyl ether moiety.

-

Step 3: Transesterification and Formation of this compound Base: The intermediate from the previous step is reacted with N,N-dimethylethanolamine in the presence of a suitable catalyst, such as sodium t-butoxide, at room temperature. This transesterification reaction yields the this compound base.

-

Step 4: Conversion to this compound Hydrochloride: The this compound base is dissolved in a suitable organic solvent (e.g., acetone) and treated with hydrochloric acid to precipitate this compound hydrochloride. The final product is then filtered, washed, and dried.

To mitigate the formation of impurities, strategies such as the use of specific catalysts like palladium for hydrogenation to reduce unsaturated byproducts and careful pH control are employed.[1]

Characterization of this compound Hydrochloride

The structural integrity and purity of synthesized this compound hydrochloride are confirmed using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

This compound hydrochloride is a white solid with a melting point in the range of 172-174°C.[2] It is reported to be soluble in water, chloroform (B151607), and methanol.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₃·HCl | [3] |

| Molecular Weight | 373.87 g/mol | [3] |

| Melting Point | 169 - 171°C | [4] |

| Appearance | White solid | [4] |

| Solubility | Soluble in DMSO (slightly), Methanol (slightly) | [4] |

Spectroscopic and Chromatographic Analysis

HPLC is a key technique for assessing the purity of this compound hydrochloride and for its quantification. A typical HPLC method utilizes a reverse-phase column.

Experimental Protocol: HPLC Analysis

A simple and sensitive HPLC method has been developed for the estimation of this compound hydrochloride.[1] The method involves the following parameters:

| Parameter | Specification |

| Column | Nucleosil C18 (25 cm × 4.0 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : Methanol : 1% Ammonium Acetate (pH 4.5) |

| Ratio | 40:40:20 (v/v/v) |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 252 nm |

| Retention Time | Approximately 5.0 minutes |

This method effectively separates this compound hydrochloride from its degradation products and impurities.[1]

FTIR spectroscopy is used to identify the functional groups present in the this compound hydrochloride molecule.

Experimental Protocol: FTIR Analysis

The FTIR spectrum is typically recorded using a KBr pellet method. The sample is mixed with potassium bromide and compressed into a pellet for analysis.

| Wavenumber (cm⁻¹) | Assignment |

| 3220–3070 | N–H stretching vibration (broad band) |

| ~1600 | C=C stretching of the aromatic rings |

The superimposition of the FTIR spectra of the synthesized compound with that of a pure reference standard confirms the structural similarity.[1][2]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

| Proton Type | Chemical Shift (δ, ppm) |

| Methyl protons | ~1.25 |

| Aromatic protons | 6.41–7.59 |

The integration of the signals in the ¹H-NMR spectrum provides the ratio of the number of protons, further confirming the molecular structure.[1]

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Mass spectrometry confirms the molecular weight by identifying the molecular ion peak (M⁺).[1] For this compound, the molecular formula is C₂₁H₂₃NO₃, corresponding to an average molecular mass of 337.41 g/mol .[1]

References

In Vitro Smooth Muscle Relaxation Effects of Pargeverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro smooth muscle relaxation properties of Pargeverine (also known as Propinox). This compound is a potent antispasmodic agent utilized in the management of smooth muscle spasms in the gastrointestinal, hepatobiliary, and urinary tracts.[1] Its efficacy stems from a dual mechanism of action: direct musculotropic effects through calcium channel blockade and neurotropic effects via muscarinic receptor antagonism.[1][2][3] This document collates quantitative data on its potency, details the experimental protocols for its evaluation, and illustrates the key signaling pathways involved in its relaxant effects.

Core Mechanism of Action

This compound elicits smooth muscle relaxation through two primary pathways:

-

Muscarinic Receptor Antagonism: this compound acts as a non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][4] By blocking M2 and M3 receptor subtypes on smooth muscle cells, it prevents acetylcholine-induced stimulation of phospholipase C (PLC), the subsequent formation of inositol (B14025) trisphosphate (IP3), and the release of intracellular calcium from the sarcoplasmic reticulum.[4] This anticholinergic action effectively counteracts parasympathetic nerve-mediated smooth muscle contraction.

-

Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium into smooth muscle cells by blocking L-type voltage-operated calcium channels (L-VOCCs).[1][2][4] This reduction in intracellular calcium concentration limits the formation of the calcium-calmodulin complex, thereby decreasing the activity of myosin light chain kinase (MLCK) and preventing the phosphorylation of myosin light chains necessary for muscle contraction.[4]

Quantitative Efficacy and Receptor Binding Affinity

The potency of this compound has been quantified in various in vitro models. The following tables summarize key inhibitory concentrations (ED50) and binding affinities (Ki) from published studies.

Table 1: Inhibitory Potency of this compound and Comparative Agents on Carbachol-Induced Contractions in Isolated Human Gallbladder [2]

| Compound | ED50 (M) |

| Atropine | 5.03 x 10⁻⁸ |

| This compound (Propinox) | 1.25 x 10⁻⁷ |

| Verapamil | 6.63 x 10⁻⁶ |

| (-)-Scopolamine-n-butyl bromide | 5.4 x 10⁻⁵ |

Table 2: Binding Affinity (Ki) of this compound (Propinox) for Muscarinic Receptor Subtypes [2]

| Receptor Subtype (Tissue Source) | Ki (M) |

| M1 (Brain) | 1.0 x 10⁻⁴ |

| M2 (Heart) | 1.2 x 10⁻⁶ |

| M3 (Salivary Gland) | 1.5 x 10⁻⁶ |

| Mixed M2/M3 (Guinea Pig Ileum) | 1.6 x 10⁻⁶ |

Table 3: Binding Affinity (Ki) of this compound (Propinox) for Calcium Channel Blocker Binding Sites [2]

| Binding Site | Ki (M) |

| Dihydropyridine | 4.9 x 10⁻⁵ |

| Phenylalkylamine | 5.0 x 10⁻⁶ |

| Benzothiazepine | 5.2 x 10⁻⁶ |

Signaling Pathways of this compound's Action

The following diagrams illustrate the molecular pathways through which this compound induces smooth muscle relaxation.

Experimental Protocols for In Vitro Smooth Muscle Relaxation Assays

The following provides a detailed methodology for assessing the spasmolytic activity of this compound on isolated smooth muscle preparations, such as guinea pig ileum or human gallbladder strips.

Materials and Reagents

-

Isolated Tissue: Guinea pig ileum, human gallbladder strips, or other suitable smooth muscle tissue.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2) to maintain a pH of 7.4.

-

Agonists: Acetylcholine, Carbachol, Histamine, or Potassium Chloride (KCl) to induce smooth muscle contraction.

-

Test Compound: this compound hydrochloride.

-

Organ Bath System: Water-jacketed organ baths with isometric force transducers.

-

Data Acquisition System: To record and analyze isometric tension changes.

Experimental Workflow

Detailed Procedure

-

Tissue Preparation:

-

Humanely euthanize the animal (e.g., guinea pig) according to approved institutional guidelines.

-

Carefully dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of the terminal ileum).

-

For human tissue, obtain fresh surgical specimens and transport them to the laboratory in cold PSS.

-

Clean the tissue of any adhering fat and mesenteric tissue.

-

Suspend the tissue segment in an organ bath containing PSS.

-

-

Mounting and Equilibration:

-

Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

-

Apply an optimal resting tension (e.g., 1 g for guinea pig ileum) and allow the tissue to equilibrate for at least 60 minutes.

-

During equilibration, wash the tissue with fresh PSS every 15-20 minutes.

-

-

Induction of Contraction:

-

After equilibration, induce a stable, submaximal contraction using a suitable agonist. For example, add Carbachol to the organ bath to achieve a final concentration that produces approximately 80% of the maximal response.

-

-

Evaluation of this compound's Relaxant Effect:

-

Once a stable contractile plateau is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁴ M).

-

Allow the tissue to stabilize after each addition before adding the next concentration.

-

Record the resulting relaxation as a decrease in isometric tension.

-

-

Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.

-

Plot the concentration-response curve for this compound (log concentration vs. percentage relaxation).

-

Calculate the ED50 (or IC50) value, which is the concentration of this compound that produces 50% of the maximal relaxation, using non-linear regression analysis.

-

Conclusion

This compound is a dual-action antispasmodic that effectively relaxes smooth muscle through both anticholinergic and calcium channel blocking mechanisms. The quantitative data presented in this guide demonstrate its potency, particularly in human gallbladder tissue. The detailed experimental protocols and workflow provide a framework for researchers to conduct further in vitro investigations into the pharmacological properties of this compound and other potential spasmolytic agents. The provided signaling pathway diagrams offer a clear visual representation of its molecular mechanisms of action, aiding in the understanding of its therapeutic effects. This comprehensive technical guide serves as a valuable resource for scientists and professionals in the field of pharmacology and drug development.

References

- 1. Effect of propinox and pinaverium bromide on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antispasmodic action of propinox on the isolated human gallbladder: possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. This compound|CAS 13479-13-5|Research Compound [benchchem.com]

Pargeverine's Anticholinergic Profile: A Technical Guide to its In Vitro Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargeverine, also known as propinox, is an antispasmodic agent utilized for the management of smooth muscle spasms, particularly in the gastrointestinal tract. Its therapeutic effect is primarily attributed to a dual mechanism of action: a direct musculotropic effect via calcium channel blockade and an anticholinergic effect through the antagonism of muscarinic acetylcholine (B1216132) receptors.[1] This technical guide provides an in-depth overview of the in vitro assays used to characterize the anticholinergic activity of this compound, offering detailed experimental protocols and data presentation for researchers in pharmacology and drug development.

Mechanism of Anticholinergic Action

This compound exerts its anticholinergic effects by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Specifically, it has been shown to be a non-selective antagonist of M2 and M3 receptor subtypes, which are prominently expressed in smooth muscle. The antagonism at M3 receptors directly inhibits acetylcholine-induced smooth muscle contraction. The blockade of M2 receptors, in addition to contributing to muscle relaxation, can also modulate cardiac function. The non-competitive nature of this compound's antagonism at these receptors has been suggested by functional studies.

Quantitative Analysis of this compound's Anticholinergic Activity

The anticholinergic activity of this compound has been quantified through both radioligand binding assays and functional assays. The data from these studies provide key insights into its potency and receptor subtype selectivity.

| Parameter | Value | Receptor Subtype(s) | Tissue/System | Assay Type | Reference |

| Ki (Inhibition Constant) | 1.0 x 10⁻⁴ M | M1 | Brain | Radioligand Binding | |

| 1.2 x 10⁻⁶ M | M2 | Cardiac | Radioligand Binding | ||

| 1.5 x 10⁻⁶ M | M3 | Salivary Gland | Radioligand Binding | ||

| 1.6 x 10⁻⁶ M | M2/M3 Mixed | Guinea Pig Ileum Smooth Muscle | Radioligand Binding | ||

| ED₅₀ (Half Maximal Effective Dose) | 1.25 x 10⁻⁷ M | Muscarinic (Carbachol-induced contraction) | Human Gallbladder | Functional Organ Bath | |

| pD'₂ | 6.94 | Muscarinic (Carbachol-induced contraction) | Human Gallbladder | Functional Organ Bath (Schild Analysis) |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1, M2, M3).

a. Materials:

-

Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human M1, M2, or M3 muscarinic receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

-

Non-specific Binding Control: Atropine (1 µM).

-

This compound Stock Solution: High-purity this compound dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Filter mats (e.g., GF/B).

-

Cell harvester.

-

Liquid scintillation counter.

b. Experimental Workflow:

c. Procedure:

-

Prepare Serial Dilutions of this compound: Prepare a range of this compound concentrations in the assay buffer.

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, [³H]-NMS, and membrane preparation.

-

Non-specific Binding: Atropine, [³H]-NMS, and membrane preparation.

-

Competition: this compound dilution, [³H]-NMS, and membrane preparation.

-

-

Incubation: Add the components to the wells and incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Isolated Smooth Muscle Preparation (Organ Bath)

This protocol assesses the functional antagonism of this compound on acetylcholine-induced smooth muscle contraction.

a. Materials:

-

Animal Tissue: Guinea pig ileum or other suitable smooth muscle tissue.

-

Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Agonist: Acetylcholine or Carbachol (B1668302).

-

This compound Stock Solution.

-

Organ Bath System: With isometric force transducers and data acquisition software.

b. Experimental Workflow:

c. Procedure:

-

Tissue Preparation: Isolate a segment of smooth muscle (e.g., guinea pig ileum) and place it in cold PSS.

-

Mounting: Mount the tissue segment in an organ bath filled with aerated PSS at 37°C, connecting one end to a fixed point and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes.

-

Control Agonist Response: Generate a cumulative concentration-response curve for acetylcholine or carbachol to determine the baseline contractile response.

-

This compound Incubation: Wash the tissue and incubate it with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Agonist Response in Presence of this compound: Repeat the agonist concentration-response curve in the presence of this compound.

-

Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.

-

Data Analysis:

-

Compare the agonist ED₅₀ values in the absence and presence of this compound.

-

Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the this compound concentration. The dose ratio is the ratio of the agonist ED₅₀ in the presence of this compound to the agonist ED₅₀ in the absence of this compound. A slope of the Schild plot that is not equal to 1 suggests non-competitive antagonism.

-

Signaling Pathways

This compound's anticholinergic action on smooth muscle primarily involves the blockade of M2 and M3 muscarinic receptors, which are coupled to different G-protein signaling pathways.

M3 Receptor Signaling Pathway in Smooth Muscle Contraction:

M2 Receptor Signaling Pathway in Smooth Muscle:

Conclusion

The in vitro assessment of this compound's anticholinergic activity through radioligand binding and functional smooth muscle assays provides crucial data for understanding its pharmacological profile. The combination of binding affinity (Ki) data and functional inhibitory concentrations (ED₅₀) allows for a comprehensive characterization of its potency and mechanism of action at muscarinic receptors. The detailed protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to investigate this compound and other potential anticholinergic agents, contributing to the development of more effective and safer therapeutics for smooth muscle disorders.

References

Pargeverine's Calcium Channel Blocking Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pargeverine hydrochloride is a well-established antispasmodic agent utilized for the relaxation of smooth muscle, particularly in the gastrointestinal tract. Its therapeutic efficacy stems from a dual mechanism of action: anticholinergic activity and the direct inhibition of calcium ion influx into smooth muscle cells. This technical guide provides an in-depth exploration of the calcium channel blocking effects of this compound, consolidating available data, outlining detailed experimental protocols for its investigation, and visualizing the core signaling pathways and experimental workflows.

Introduction

Smooth muscle contraction is a fundamental physiological process intricately regulated by the concentration of intracellular calcium ions (Ca²⁺). An increase in cytosolic Ca²⁺, primarily through influx from the extracellular space via voltage-gated L-type calcium channels, initiates a signaling cascade leading to muscle contraction. This compound exerts its musculotropic relaxant effect by directly antagonizing these calcium channels, thereby reducing Ca²⁺ influx and inducing smooth muscle relaxation. This guide will delve into the specifics of this mechanism, providing researchers with the necessary information to design and execute studies investigating the calcium channel blocking properties of this compound and analogous compounds.

Mechanism of Action: Calcium Channel Blockade

This compound's primary non-cholinergic mechanism of action is the blockade of L-type voltage-gated calcium channels in the cell membrane of smooth muscle cells. This inhibition prevents the influx of extracellular calcium, a critical step in the excitation-contraction coupling process.

Signaling Pathway of Smooth Muscle Contraction and this compound Inhibition

The contractile process in smooth muscle is initiated by an increase in intracellular calcium concentration. This calcium influx can be triggered by various stimuli, including depolarization of the cell membrane by agonists like acetylcholine (B1216132) or high extracellular potassium concentrations. The elevated intracellular calcium binds to calmodulin, activating myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. This compound disrupts this pathway at a crucial early stage by blocking the L-type calcium channels, thus preventing the initial rise in intracellular calcium required for contraction.[1]

Quantitative Data

| Parameter | Description | Typical Units | Example Value (Hypothetical for this compound) |

| IC₅₀ | The concentration of this compound that inhibits 50% of the maximal contractile response to a spasmogen (e.g., KCl, acetylcholine). | µM | 15 µM |

| pA₂ | The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. | - | 5.8 |

| % Inhibition | The percentage reduction in the amplitude of a contractile response in the presence of a specific concentration of this compound. | % | 85% at 50 µM |

| Emax | The maximum relaxant effect of this compound as a percentage of the pre-induced contraction. | % | 95% |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the calcium channel blocking effects of this compound.

Isolated Organ Bath (Smooth Muscle Contraction Assay)

This ex vivo technique is fundamental for assessing the functional effects of this compound on smooth muscle contractility.

Objective: To determine the concentration-dependent inhibitory effect of this compound on contractions induced by high potassium (KCl) or specific agonists (e.g., acetylcholine) in isolated smooth muscle strips.

Materials:

-

Animal tissue (e.g., guinea pig ileum, rat colon, rabbit jejunum)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

This compound hydrochloride stock solution

-

Spasmogens (e.g., KCl, acetylcholine chloride)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Isolate a segment of the desired smooth muscle tissue (e.g., a 2-3 cm piece of guinea pig ileum). Clean the tissue of adherent fat and mesenteric tissue and cut into longitudinal or circular strips.

-

Mounting: Suspend the tissue strips in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with solution changes every 15 minutes.

-

Induction of Contraction:

-

KCl-induced Contraction: To assess the effect on voltage-gated calcium channels, induce a sustained contraction by replacing the normal Krebs solution with a high-potassium Krebs solution (e.g., 60 mM KCl, with an equimolar reduction in NaCl to maintain osmolarity).

-

Agonist-induced Contraction: To evaluate effects on receptor-operated channels and downstream signaling, induce contractions with a specific agonist like acetylcholine (e.g., 1 µM).

-

-

This compound Application: Once a stable contractile plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 0.1 µM to 100 µM). Record the relaxation response after each addition.

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the maximal contraction induced by the spasmogen. Plot the concentration-response curve and calculate the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated smooth muscle cells, providing definitive evidence of calcium channel blockade.

Objective: To directly measure the inhibitory effect of this compound on L-type calcium channel currents (ICa,L) in single smooth muscle cells.

Materials:

-

Isolated smooth muscle cells (enzymatically dissociated from tissue)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External (bath) solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)

-

This compound hydrochloride solution

Procedure:

-

Cell Preparation: Isolate single smooth muscle cells from the tissue of interest using a standard enzymatic digestion protocol (e.g., with collagenase and papain).

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Seal Formation: Under microscopic guidance, approach a single, healthy smooth muscle cell with the patch pipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration. This allows for control of the intracellular environment and measurement of whole-cell currents.

-

Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

This compound Application: Perfuse the cell with the external solution containing various concentrations of this compound. Record the ICa,L at each concentration.

-

Data Analysis: Measure the peak inward current amplitude in the absence and presence of this compound. Calculate the percentage of current inhibition for each concentration and determine the IC₅₀ value.

Conclusion

This compound hydrochloride is a potent antispasmodic agent whose mechanism of action is, in significant part, attributable to the blockade of L-type voltage-gated calcium channels. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of these effects. Further research utilizing techniques such as patch-clamp electrophysiology will be invaluable in precisely elucidating the molecular interactions between this compound and the calcium channel subunits, and in the development of novel, more selective smooth muscle relaxants.

References

Pargeverine for Irritable Bowel Syndrome Research Models: A Technical Guide

Introduction

Irritable Bowel Syndrome (IBS) is a prevalent functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2] Its pathophysiology is complex and multifactorial, involving visceral hypersensitivity, gut dysmotility, gut-brain axis dysregulation, and low-grade inflammation.[3][4][5] Due to the complexity of IBS, animal models are crucial for investigating its underlying mechanisms and for the preclinical evaluation of therapeutic agents.[6][7][8]

Pargeverine hydrochloride is an antispasmodic agent effective in alleviating smooth muscle spasms, particularly in the gastrointestinal (GI) tract, making it a relevant compound for IBS symptom management.[9] Its therapeutic action stems from a dual mechanism involving both anticholinergic and direct smooth muscle relaxant properties.[9] This guide provides an in-depth technical overview for researchers and drug development professionals on the utilization of this compound in preclinical IBS research models, detailing its mechanism of action, relevant experimental protocols, and data interpretation.

Core Mechanism of Action: this compound

This compound exerts its spasmolytic effects through two primary pathways, making it a versatile tool for studying gut motility and pain.[9]

-

Anticholinergic (Muscarinic Receptor Antagonism): this compound blocks muscarinic receptors on gastrointestinal smooth muscle cells.[9] Acetylcholine, a key neurotransmitter in the enteric nervous system, normally binds to these receptors to promote muscle contraction.[9] By antagonizing this action, this compound reduces the contractile effects of acetylcholine, leading to muscle relaxation.[9]

-

Direct Myotropic Relaxation (Calcium Channel Blockade): Independent of its anticholinergic activity, this compound directly relaxes smooth muscle by inhibiting calcium ion (Ca2+) influx into the muscle cells.[9] The influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step for initiating and maintaining muscle contraction.[10][11][12] By blocking these channels, this compound disrupts the calcium-calmodulin-myosin light-chain kinase (MLCK) pathway, preventing the phosphorylation of myosin and resulting in smooth muscle relaxation.[9][12]

This dual action makes this compound highly effective in reducing the abnormal smooth muscle contractions that contribute to pain and altered bowel function in IBS.[9]

Irritable Bowel Syndrome Research Models

To effectively study a compound like this compound, researchers utilize animal models that replicate key features of IBS, such as visceral hypersensitivity (a model for abdominal pain) and altered gut motility.[5][8]

Commonly Used Animal Models:

-

Stress-Induced Models: Chronic or acute exposure to stressors like water avoidance, wrap restraint, or maternal separation can induce IBS-like symptoms, including visceral hypersensitivity and altered gut function, mediated through the brain-gut axis.[5][6][7][13]

-

Post-Infectious/Post-Inflammatory Models: A subset of IBS cases develops following a gastrointestinal infection.[13] This can be modeled in animals by inducing a transient, low-grade colitis with agents like trinitrobenzenesulfonic acid (TNBS). After the acute inflammation subsides, animals often display long-lasting visceral hypersensitivity.[14]

The following workflow provides a general framework for evaluating the efficacy of this compound in a preclinical IBS model.

Detailed Experimental Protocols

Protocol 1: Induction of Post-Inflammatory Visceral Hypersensitivity

This protocol describes the induction of a visceral hypersensitivity model using TNBS, which is relevant for studying the effects of this compound on chronic visceral pain.

-

Objective: To establish a state of chronic visceral hypersensitivity in rats.

-

Animals: Male Wistar or Sprague-Dawley rats (200-250g).

-

Materials:

-

Trinitrobenzenesulfonic acid (TNBS) solution (50 mg/mL in water).

-

Ethanol (B145695) (200 proof).

-

Saline solution (0.9% NaCl).

-

Polyethylene (B3416737) catheter (PE-50).

-

Light anesthesia (e.g., Isoflurane).

-

-

Procedure:

-

Fast animals overnight with free access to water.

-

Anesthetize the rat lightly.

-

Prepare the TNBS solution by mixing it with an equal volume of ethanol to achieve a final concentration of 50% ethanol. The typical dose is 80 mg/kg.

-

Gently insert a polyethylene catheter intrarectally, with the tip positioned approximately 8 cm proximal to the anus.

-

Slowly instill 0.5 mL of the TNBS-ethanol solution into the colon.

-

To ensure the solution remains in the colon, hold the rat in a head-down position for approximately 60 seconds.

-

Return the animal to its cage for recovery. Control animals receive a saline-ethanol solution.

-

Allow a recovery and development period of at least 7-14 days before assessing visceral sensitivity. This period ensures acute inflammation has resolved, leaving a state of chronic hypersensitivity.[14]

-

Protocol 2: Assessment of Visceral Sensitivity via Colorectal Distension (CRD)

This is the gold-standard method for quantifying visceral pain in rodent models.

-

Objective: To measure the visceral pain threshold in response to a mechanical stimulus.

-

Apparatus:

-

Inflatable balloon catheter (e.g., 4-5 cm flexible latex balloon).

-

Pressure transducer connected to a barostat or sphygmomanometer.

-

Data acquisition system.

-

-

Procedure:

-

Lightly sedate the rat to allow for catheter insertion.

-

Insert the lubricated balloon catheter into the descending colon, approximately 6-7 cm from the anus. Secure the catheter to the tail with tape.

-

Place the animal in a small, transparent enclosure and allow it to acclimate for 20-30 minutes.

-

Administer this compound or vehicle control (e.g., intraperitoneally or by oral gavage) and wait for the appropriate absorption time (e.g., 30 minutes).

-

Begin the distension protocol. Apply phasic distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg), with each distension lasting 20 seconds followed by a 2-minute rest period.

-

Videotape the behavioral response. An observer, blinded to the treatment groups, scores the Abdominal Withdrawal Reflex (AWR) on a 0-4 scale:

-

0: No behavioral response.

-

1: Brief head movement followed by immobility.

-

2: Contraction of abdominal muscles.

-

3: Lifting of the abdomen off the platform.

-

4: Body arching and lifting of the pelvic structures.

-

-

Record the AWR score for each pressure level. A reduction in AWR scores in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

-

Protocol 3: Measurement of Gastrointestinal Transit

This protocol assesses the effect of this compound on gut motility.

-

Objective: To measure the rate of transit through the upper gastrointestinal tract.

-

Materials:

-

Charcoal meal (e.g., 5-10% activated charcoal in 10% gum arabic or methylcellulose).

-

Oral gavage needle.

-

-

Procedure:

-

Fast rats for 12-18 hours with free access to water.

-

Administer this compound or vehicle control at the desired dose and route.

-

After the drug absorption period (e.g., 30 minutes), administer 1.5 mL of the charcoal meal via oral gavage.

-

Euthanize the animal via CO2 asphyxiation after a predetermined time (e.g., 20-30 minutes).

-

Immediately perform a laparotomy and carefully excise the entire small intestine from the pyloric sphincter to the cecum.

-

Lay the intestine flat without stretching and measure its total length.

-

Measure the distance traveled by the charcoal meal from the pylorus to the leading edge of the charcoal.

-

Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100. A decrease in this percentage indicates that this compound has slowed intestinal transit.

-

Data Presentation and Interpretation

Quantitative data should be structured to allow for clear comparison between treatment groups.

Table 1: Representative Data on the Effect of this compound on Visceral Hypersensitivity in a Rat Model

| Treatment Group | Dose (mg/kg, i.p.) | AWR Score at 20 mmHg (Mean ± SEM) | AWR Score at 40 mmHg (Mean ± SEM) | AWR Score at 60 mmHg (Mean ± SEM) | AWR Score at 80 mmHg (Mean ± SEM) |

| Vehicle Control | - | 1.1 ± 0.2 | 2.5 ± 0.3 | 3.4 ± 0.2 | 3.9 ± 0.1 |

| This compound | 5 | 0.8 ± 0.2 | 1.9 ± 0.3 | 2.6 ± 0.4 | 3.1 ± 0.3 |

| This compound | 10 | 0.5 ± 0.1 | 1.4 ± 0.2 | 2.0 ± 0.3 | 2.5 ± 0.4 |

| Positive Control (e.g., Morphine) | 2 | 0.3 ± 0.1 | 1.0 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.2** |

| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes. |

Table 2: Representative Data on the Effect of this compound on Gastrointestinal Transit

| Treatment Group | Dose (mg/kg, p.o.) | Total Intestinal Length (cm, Mean ± SEM) | Distance Traveled by Charcoal (cm, Mean ± SEM) | GI Transit (%) (Mean ± SEM) |

| Vehicle Control | - | 105.2 ± 3.1 | 78.5 ± 4.5 | 74.6 ± 3.8 |

| This compound | 10 | 104.8 ± 2.9 | 61.3 ± 5.1 | 58.5 ± 4.5 |

| This compound | 20 | 106.1 ± 3.5 | 45.8 ± 4.9 | 43.2 ± 4.1 |

| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes. |

Logical Relationships in IBS Pathophysiology

This compound's mechanisms of action target key downstream symptoms of a complex pathophysiological cascade. Understanding these relationships is vital for contextualizing experimental results.

Conclusion

This compound is a valuable pharmacological tool for probing the mechanisms of abdominal pain and dysmotility in preclinical models of IBS. Its well-defined dual action on muscarinic receptors and calcium channels allows researchers to specifically investigate the contributions of cholinergic pathways and smooth muscle excitability to IBS symptoms. By employing standardized and reproducible models, such as post-inflammatory hypersensitivity and stress-induced dysfunction, and utilizing the detailed protocols provided, scientists can effectively evaluate the therapeutic potential of this compound and similar compounds, ultimately advancing the development of new treatments for this complex and debilitating disorder.

References

- 1. The Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global research progress of visceral hypersensitivity and irritable bowel syndrome: bibliometrics and visualized analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]

- 4. msjonline.org [msjonline.org]

- 5. mdpi.com [mdpi.com]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 10. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]

- 14. journals.physiology.org [journals.physiology.org]

Pargeverine's Impact on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pargeverine is a potent antispasmodic agent utilized in the management of gastrointestinal smooth muscle spasms, notably in conditions such as Irritable Bowel Syndrome (IBS). Its therapeutic effect is achieved through a dual mechanism of action: anticholinergic activity and direct musculotropic effects via the blockade of calcium channels. This technical guide provides an in-depth analysis of the pharmacological effects of this compound on gastrointestinal motility, presenting quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction

Gastrointestinal motility is a complex physiological process involving the coordinated contraction and relaxation of smooth muscle cells, regulated by the autonomic nervous system, enteric neurons, and various signaling molecules. Dysregulation of this process can lead to a variety of functional gastrointestinal disorders characterized by symptoms such as abdominal pain, cramping, and altered bowel habits. This compound, a synthetic antispasmodic, offers a targeted approach to alleviating these symptoms by directly and indirectly modulating smooth muscle contractility.[1] This document serves as a comprehensive resource for understanding the preclinical evaluation of this compound's effects on gastrointestinal motility.

Mechanism of Action

This compound exerts its spasmolytic effects through two primary mechanisms:

-

Anticholinergic (Antimuscarinic) Action: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors on the surface of gastrointestinal smooth muscle cells.[2] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system that promotes muscle contraction, this compound reduces the strength and frequency of smooth muscle contractions.[1][2]

-

Direct Musculotropic Action (Calcium Channel Blockade): this compound directly inhibits the influx of extracellular calcium ions (Ca2+) into smooth muscle cells by blocking L-type calcium channels.[1][2] The influx of calcium is a critical step in the initiation of the contractile cascade. By reducing intracellular calcium concentration, this compound leads to smooth muscle relaxation.[1]

This dual mechanism provides a comprehensive approach to reducing gastrointestinal hypermotility and associated spasms.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the effects of this compound and related compounds on gastrointestinal motility.

Table 1: In Vitro Efficacy of this compound on Intestinal Smooth Muscle

| Preparation | Agonist/Stimulation | This compound Concentration | Effect | Reference |

| Guinea Pig Ileum | Spontaneous Contraction | 10 µM | 68.46% relaxation | [3] |

| Guinea Pig Ileum | Acetylcholine-induced contraction | Not Specified | Inhibition of contraction | [4] |

Table 2: Comparative Anticholinergic and Calcium Channel Blocking Activity

| Compound | Preparation | Parameter | Value | Reference |

| Dicyclomine | Guinea Pig Ileum | pA2 (M1-receptor) | 9.13 | [5] |

| Dicyclomine | Guinea Pig Ileum | pA2 (M2-receptor, prejunctional) | 7.61 | [5] |

| Dicyclomine | Guinea Pig Ileum | pA2 (M2-receptor, postjunctional) | 7.21 | [5] |

| Pirenzepine | Guinea Pig Gastric Fundus | pA2 (vs. Bethanechol) | 7.06 | [6] |

| Atropine | Guinea Pig Gastric Fundus | pA2 (vs. Bethanechol) | 8.16 | [6] |

| Papaverine (B1678415) | Guinea Pig Ileum | IC50 (vs. Electrical Stimulation) | 3.53 µM (oral compartment) | [7] |

| Papaverine | Guinea Pig Ileum | IC50 (vs. Electrical Stimulation) | 4.76 µM (anal compartment) | [7] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

In Vitro Assessment of Antispasmodic Activity: Isolated Guinea Pig Ileum Preparation

This protocol is a standard method for evaluating the effects of antispasmodic agents on intestinal smooth muscle contraction.

4.1.1. Tissue Preparation

-

A male guinea pig (250-450 g) is euthanized by cervical dislocation.

-

The abdomen is opened, and a segment of the terminal ileum is identified and excised.

-

The ileal segment is placed in a petri dish containing warm (32-37°C) Tyrode's physiological salt solution, which is continuously aerated with carbogen (B8564812) (95% O2, 5% CO2). The composition of Tyrode's solution is (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, and glucose 5.5.

-

The lumen of the ileum is gently flushed with Tyrode's solution to remove its contents.

-

A 2-3 cm segment of the ileum is cut and threads are tied to each end.

4.1.2. Organ Bath Setup

-

The prepared ileum segment is suspended in a 10-20 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.

-

One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isotonic force transducer.

-

A resting tension of 0.5-1.0 g is applied to the tissue.

-

The tissue is allowed to equilibrate for at least 30-60 minutes, with the bath solution being replaced every 15 minutes.

4.1.3. Experimental Procedure

-

Spontaneous Contractions: The spontaneous rhythmic contractions of the ileum are recorded to establish a baseline. This compound is then added to the organ bath in increasing concentrations, and the percentage of inhibition of spontaneous contractions is measured.

-

Agonist-Induced Contractions: A contractile agent such as acetylcholine or histamine (B1213489) is added to the organ bath to induce a submaximal contraction. Once a stable contraction is achieved, this compound is added in a cumulative or non-cumulative manner to obtain a concentration-response curve and determine the IC50 value.

-

Antagonist Potency (pA2 determination): To determine the anticholinergic activity, concentration-response curves to acetylcholine are generated in the absence and presence of increasing concentrations of this compound. The rightward shift of the concentration-response curve is used to calculate the pA2 value using a Schild plot analysis.

In Vivo Assessment of Gastrointestinal Transit

This protocol describes a method to evaluate the effect of this compound on the transit time of a non-absorbable marker through the gastrointestinal tract in mice.

4.2.1. Animals

-

Male Swiss albino mice (25-30 g) are used.

-

Animals are fasted for 18-24 hours before the experiment, with free access to water.

4.2.2. Experimental Procedure

-

Animals are divided into control and treatment groups.

-

The treatment group receives an oral or intraperitoneal administration of this compound at a predetermined dose. The control group receives the vehicle.

-

After a specified time (e.g., 30 minutes), all animals are orally administered a marker. A commonly used marker is a suspension of charcoal meal (e.g., 10% charcoal in 5% gum acacia).

-

After a set period (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation.

-

The abdomen is opened, and the small intestine is carefully excised from the pylorus to the ileocecal junction.

-

The total length of the small intestine is measured.

-

The distance traveled by the charcoal meal from the pylorus is also measured.

-

The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of the small intestine) x 100.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in gastrointestinal smooth muscle contraction and the points of intervention for this compound.

Caption: General signaling pathway for smooth muscle contraction.

Caption: this compound's dual mechanism of action on smooth muscle.

Caption: Workflow for in vitro guinea pig ileum assay.

Conclusion

This compound demonstrates a robust and multifaceted mechanism for reducing gastrointestinal smooth muscle contractility. Its dual action as an anticholinergic and a calcium channel blocker provides a comprehensive approach to managing spasmodic conditions of the gut. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of this compound and related compounds for the treatment of gastrointestinal motility disorders. Further clinical trials are warranted to fully elucidate its therapeutic potential and safety profile in diverse patient populations.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A modulating role of prostaglandins in contractions of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Pargeverine in Drug Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pargeverine (also known as Propinox), a potent antispasmodic agent. It details the compound's mechanism of action, pharmacological properties, clinical efficacy, and the experimental methodologies crucial for its evaluation. This document is intended to serve as a comprehensive resource for professionals engaged in gastrointestinal drug discovery and development.

Introduction

This compound is an antispasmodic drug utilized in the treatment of smooth muscle spasms, particularly those affecting the gastrointestinal and genitourinary tracts.[1][2] It is indicated for conditions such as Irritable Bowel Syndrome (IBS), intestinal colic, biliary colic, and other functional bowel disorders characterized by visceral hyperalgesia and muscle spasms.[3][4][5] Marketed under trade names like Pargesia and Parvex, this compound's therapeutic effect is derived from a dual mechanism of action that combines calcium channel blockade with muscarinic receptor antagonism, providing targeted relief of symptoms.[1][6]

Physicochemical Properties

This compound is a small molecule drug with the following chemical properties.

| Property | Value | Reference |

| Chemical Name | Benzeneacetic acid, α-phenyl-α-(2-propynyloxy)-, 2-(dimethylamino)ethyl ester | [7] |

| Molecular Formula | C₂₁H₂₃NO₃ | [6] |

| Molecular Weight | 337.41 g/mol | [6] |

| CAS Number | 13479-13-5 | [6] |

| Formulation (HCl Salt) | This compound Hydrochloride (Propinox Hydrochloride) | [7] |

| Molecular Weight (HCl Salt) | 373.88 g/mol | [8] |

| CAS Number (HCl Salt) | 2765-97-1 | [8] |

Mechanism of Action

This compound exerts its spasmolytic effects through a dual mechanism, targeting two distinct pathways that regulate smooth muscle contraction. This combined action provides a comprehensive approach to reducing visceral muscle spasms.[4][6][8]

-

L-Type Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium ions (Ca²⁺) into smooth muscle cells by blocking L-type voltage-gated calcium channels.[1][6] The influx of Ca²⁺ is a critical trigger for the activation of calmodulin and myosin light-chain kinase (MLCK), which leads to the phosphorylation of myosin and subsequent muscle contraction.[5] By blocking this influx, this compound directly induces muscle relaxation.[5]

-

Muscarinic Receptor Antagonism: The drug also functions as a non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[6][8] Acetylcholine, a key parasympathetic neurotransmitter, stimulates smooth muscle contraction by binding to M2 and M3 muscarinic receptors.[6] this compound competitively blocks these receptors, thereby inhibiting acetylcholine-mediated contractile signals.[5][6]

This dual mechanism allows this compound to be effective in reducing both nerve-mediated and myogenic contractions.[1][4]

Pharmacological Profile

Preclinical Data

In vitro studies have quantified this compound's (Propinox) binding affinity for muscarinic and calcium channel receptor sites, as well as its functional antispasmodic potency.

Table 1: Muscarinic Receptor Binding Affinity of Propinox [8][9]

| Receptor Subtype & Tissue Source | Inhibition Constant (Ki) |

| M1 (Brain) | 100 µM (1.0 x 10⁻⁴ M) |

| M2 (Heart) | 1.2 µM (1.2 x 10⁻⁶ M) |

| M3 (Salivary Gland) | 1.5 µM (1.5 x 10⁻⁶ M) |

| Mixed M2/M3 (Guinea Pig Ileum) | 1.6 µM (1.6 x 10⁻⁶ M) |

Table 2: Calcium Channel Binding Site Affinity of Propinox [8][9]

| Binding Site | Inhibition Constant (Ki) |

| Dihydropyridine | 49 µM (4.9 x 10⁻⁵ M) |

| Phenylalkylamine | 5.0 µM (5.0 x 10⁻⁶ M) |

| Benzothiazepine | 5.2 µM (5.2 x 10⁻⁶ M) |

Table 3: Functional Antispasmodic Activity in Human Gallbladder [8][9]

| Compound | ED₅₀ (Inhibition of Carbachol-Induced Contraction) |

| Propinox | 0.125 µM (1.25 x 10⁻⁷ M) |

| Atropine | 0.050 µM (5.03 x 10⁻⁸ M) |

| Verapamil | 6.63 µM (6.63 x 10⁻⁶ M) |

| (-) Scopolamine-n-butyl bromide | 54 µM (5.4 x 10⁻⁵ M) |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, and elimination half-life, are not extensively reported in publicly available literature. The characterization of these parameters would typically be established during preclinical and Phase I clinical development.[2][10]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of this compound (Propinox) in treating acute colic pain of both intestinal and biliary origin. The drug is generally well-tolerated, with a clear dose-response relationship observed for both efficacy and side effects.

Table 4: Efficacy of Intravenous Propinox in Acute Intestinal Colic Pain [4]

| Treatment Group (n=100 per group) | Pain Reduction at 20 min | Patients Excluded for Lack of Efficacy at 20 min | Patients Pain-Free at 120 min |

| Placebo | 20.3% | 40% | 15.0% |

| Propinox 10 mg | 45.0% | 13% | 47.7% |

| Propinox 20 mg | 52.0% | ~10-13% | 68.8% |

| Propinox 30 mg | 56.0% | ~10-13% | 73.5% |

Table 5: Efficacy of Intravenous Propinox in Acute Biliary Colic Pain [3]

| Treatment Group | Patients Pain-Free at 120 min | p-value vs. Placebo |

| Placebo (n=85) | 28% | - |

| Propinox 10 mg (n=81) | Not significantly different from placebo | >0.05 |

| Propinox 20 mg (n=91) | Significantly higher than placebo | <0.05 |

| Propinox 30 mg (n=93) | 60% | <0.001 |

Common Adverse Events: The most frequently reported adverse event is mouth dryness, the incidence of which is significantly more frequent at 20 mg and 30 mg doses compared to placebo.[3][4] Other common side effects associated with anticholinergic and calcium channel blocking activity include dizziness, blurred vision, and constipation.[1] No serious adverse events leading to dropout were reported in the cited clinical trials.[3][4]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process requiring precise control of reaction parameters to ensure high purity and yield.[6] Impurities can arise from unreacted starting materials, by-products, or degradation.[6]

Representative Synthesis Protocol

A critical step in a potential synthesis pathway involves a condensation reaction. The following is a representative, high-level protocol based on established chemical principles.

-

Condensation: 5-(3-chloropropyl)-10,11-dihydrodibenzo[b,f]azepine is condensed with piperazine (B1678402) ethanol.[6]

-

The reaction is performed under reflux at approximately 110°C for 10 hours.[6]

-

A suitable solvent such as toluene (B28343) is employed.[6]

-

-

Hydrogenation: The resulting intermediate may undergo a hydrogenation step to reduce any unsaturated by-products.

-

This is often catalyzed by palladium in the presence of a hydrogen source like ammonium (B1175870) formate.[6]

-

-

Purification: The crude product is purified to achieve ≥95% purity.

-

Techniques include recrystallization and solvent recovery via vacuum distillation.[6]

-

-

Quality Control: The final compound's identity and purity are confirmed using analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[6]

Key Experimental Protocols

Characterizing the pharmacological profile of this compound involves specific in vitro assays.

Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the Ki of this compound at different muscarinic receptor subtypes.

Detailed Methodology:

-

Tissue Preparation: Homogenize tissues rich in the desired receptor subtype (e.g., guinea pig heart for M2, salivary gland for M3) in a suitable buffer.[8][9] Centrifuge to isolate the membrane fraction and resuspend to a specific protein concentration.

-

Assay Conditions: In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine), and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a known antagonist (e.g., atropine). Calculate the specific binding at each this compound concentration. Plot the percent inhibition of specific binding against the log concentration of this compound to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Influx Assay

This protocol describes a cell-based fluorescence assay to measure this compound's ability to block L-type calcium channel-mediated calcium influx.

Detailed Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., HEK293 cells recombinantly expressing the human L-type calcium channel) into a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate at 37°C for approximately 60 minutes in the dark.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate at room temperature for 15-30 minutes.

-

Stimulation & Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading. Stimulate calcium influx by adding a depolarizing agent (e.g., a high concentration of KCl) to all wells.

-

Data Acquisition: Immediately begin kinetic reading of the fluorescence signal for at least 2 minutes.

-

Data Analysis: The increase in intracellular calcium is measured as the change in relative fluorescence units (RFU) from baseline to the peak response. Plot the percent inhibition of the KCl-induced response against the log concentration of this compound to determine the IC₅₀ value.

This compound in the Drug Development Pipeline

The development of a dual-action molecule like this compound involves a structured progression from initial concept to clinical application.

References